molecular formula C20H17ClN2O5 B12377971 Tubulin polymerization/V-ATPase-IN-1

Tubulin polymerization/V-ATPase-IN-1

Cat. No.: B12377971
M. Wt: 400.8 g/mol
InChI Key: KPLBPQRMXRUPOJ-UHFFFAOYSA-N
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Description

Tubulin polymerization/V-ATPase-IN-1 is a compound known for its dual inhibitory activity on tubulin polymerization and V-ATPase. It has shown robust antiproliferative activity against various human cancer cell lines by inhibiting both tubulin and V-ATPase. This compound induces immunogenic cell death and apoptosis, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tubulin polymerization/V-ATPase-IN-1 involves the preparation of isoquinoline derivatives. The synthetic route typically includes the use of natural products such as podophyllotoxin and diphyllin as starting materials. The reaction conditions often involve multiple steps of chemical reactions, including cyclization and functional group modifications .

Industrial Production Methods

The process would require optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tubulin polymerization/V-ATPase-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tubulin polymerization/V-ATPase-IN-1 has several scientific research applications:

    Chemistry: It is used to study the mechanisms of tubulin polymerization and V-ATPase inhibition.

    Biology: It helps in understanding cell division and apoptosis processes.

    Medicine: It is being investigated as a potential anticancer agent due to its antiproliferative activity.

    Industry: It may have applications in the development of new therapeutic drugs

Mechanism of Action

Tubulin polymerization/V-ATPase-IN-1 exerts its effects by inhibiting tubulin polymerization and V-ATPase activity. Tubulin polymerization is essential for microtubule formation, which is crucial for cell division. By inhibiting this process, the compound disrupts cell division, leading to cell death. V-ATPase is involved in maintaining the acidic environment within cells, and its inhibition disrupts cellular homeostasis, further contributing to cell death. The compound induces both apoptosis and immunogenic cell death, enhancing its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual inhibitory activity on both tubulin polymerization and V-ATPase. This dual mechanism enhances its antiproliferative activity and makes it a promising candidate for cancer treatment compared to compounds that target only one of these pathways .

Properties

Molecular Formula

C20H17ClN2O5

Molecular Weight

400.8 g/mol

IUPAC Name

6-(3-chloro-4,5-dimethoxyphenyl)-2,3-dihydro-[1,4]dioxino[2,3-g]isoquinoline-8-carboxamide

InChI

InChI=1S/C20H17ClN2O5/c1-25-17-8-11(5-13(21)19(17)26-2)18-12-9-16-15(27-3-4-28-16)7-10(12)6-14(23-18)20(22)24/h5-9H,3-4H2,1-2H3,(H2,22,24)

InChI Key

KPLBPQRMXRUPOJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C2=NC(=CC3=CC4=C(C=C32)OCCO4)C(=O)N)Cl)OC

Origin of Product

United States

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